Technical Guide: Asp-Tyr Dipeptide Biological Functions & Mechanisms
Technical Guide: Asp-Tyr Dipeptide Biological Functions & Mechanisms
Executive Summary
The Aspartyl-Tyrosine (Asp-Tyr) dipeptide represents a distinct class of bioactive small molecules that bridge the gap between nutritional signaling and metabolic modulation. Unlike simple amino acid mixtures, the covalent linkage in Asp-Tyr confers unique physicochemical stability, specific transport kinetics via PEPT1 , and dual-modal bioactivity.
This guide dissects the Asp-Tyr dipeptide’s functional profile, focusing on its validated roles in oxidative stress mitigation , enzymatic inhibition (ACE) , and sensory signaling (Kokumi) . It provides a rigorous, mechanism-first analysis designed to support experimental design and therapeutic application.
Physicochemical & Structural Profile
Understanding the charge distribution of Asp-Tyr is critical for predicting its interaction with transporters and receptor active sites.
-
Sequence: L-Aspartyl-L-Tyrosine
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Molecular Weight: 296.28 g/mol
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Isoelectric Point (pI): ~3.5 – 4.0
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Structural Features:
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N-Terminus (Asp): Provides a
-carboxyl group (pKa ~3.9), conferring a net negative charge at physiological pH (7.4). This moiety is crucial for metal chelation (e.g., Zn²⁺ in metalloproteases). -
C-Terminus (Tyr): Contains a phenolic hydroxyl group (pKa ~10.1), acting as the primary electron donor for radical scavenging.
-
Solubility & Stability
Asp-Tyr exhibits moderate water solubility due to the hydrophilic aspartic acid, balanced by the aromatic tyrosine ring. In solution, it is susceptible to hydrolysis by non-specific peptidases but shows enhanced stability against gastric pepsin compared to longer oligopeptides.
Pharmacokinetics: Transport & Bioavailability
The bioavailability of Asp-Tyr is governed by the Proton-coupled Oligopeptide Transporter 1 (PEPT1/SLC15A1) . Unlike free amino acids, which compete for multiple specific transporters, Asp-Tyr is translocated intact across the apical membrane of enterocytes.
Mechanism of Transport
The transport is electrogenic, driven by an inward proton gradient (
-
Binding: Asp-Tyr (anionic form) binds to the extracellular pocket of PEPT1.
-
Translocation: Cotransport of
induces a conformational change (rocker-switch mechanism). -
Intracellular Fate: Once inside the enterocyte, Asp-Tyr is either:
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Hydrolyzed by cytosolic peptidases into Asp and Tyr.
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Transported intact into the bloodstream via the basolateral peptide transporter (likely PHT1 or facilitated diffusion).
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Visualization: PEPT1 Transport Pathway[1][2]
Caption: Kinetic pathway of Asp-Tyr absorption via PEPT1, highlighting the bifurcation between cytosolic hydrolysis and systemic circulation.
Core Biological Functions
Antioxidant Defense Mechanism
Asp-Tyr functions as a "synergistic antioxidant." It does not rely solely on electron donation but employs a dual mechanism to mitigate oxidative stress.
-
Mechanism A: Radical Scavenging (Tyrosine) The phenolic group of Tyrosine donates a hydrogen atom to Reactive Oxygen Species (ROS), such as the hydroxyl radical (
) or peroxyl radical ( ). The resulting tyrosyl radical is stabilized by resonance, preventing propagation of the oxidative chain reaction. -
Mechanism B: Metal Chelation (Aspartic Acid) The carboxylate side chain of Aspartate (
) can chelate transition metals like or . By sequestering these metals, Asp-Tyr inhibits the Fenton Reaction , which catalyzes the conversion of into highly toxic hydroxyl radicals.
Enzymatic Modulation: ACE Inhibition
While not as potent as the canonical Val-Pro-Pro (VPP), Asp-Tyr exhibits moderate inhibitory activity against Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.
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Mode of Action: Competitive Inhibition.
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Molecular Docking Logic:
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The C-terminal Tyrosine interacts with the hydrophobic S1 subsite of ACE.
-
The N-terminal Aspartate coordinates with the Zinc ion (
) at the active site, disrupting the catalytic hydrolysis of Angiotensin I.
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Sensory Signaling: The Kokumi Effect
Asp-Tyr is identified as a modulator of the Calcium-Sensing Receptor (CaSR) . Activation of CaSR in the tongue does not elicit a primary taste but enhances "Kokumi"—a sensation of thickness, mouthfulness, and continuity.[1]
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Relevance: In drug formulation and functional foods, Asp-Tyr can be used to mask bitterness or enhance palatability without adding sodium.
Experimental Methodologies
To ensure reproducibility, the following protocols are standardized for the synthesis and validation of Asp-Tyr bioactivity.
Protocol: Solid-Phase Peptide Synthesis (SPPS) of Asp-Tyr
Rationale: SPPS ensures high purity and prevents racemization compared to solution-phase methods.
Materials:
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Fmoc-Tyr(tBu)-Wang Resin (Loading: 0.5–0.8 mmol/g)
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Fmoc-Asp(OtBu)-OH
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Coupling Reagents: HBTU/HOBt or HATU
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Base: Diisopropylethylamine (DIPEA)
Workflow:
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Swelling: Incubate resin in DMF for 30 min.
-
Deprotection (Fmoc Removal): Treat with 20% Piperidine in DMF (
min). Wash with DMF ( ). -
Coupling:
-
Dissolve Fmoc-Asp(OtBu)-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF.
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Add to resin and shake for 45–60 min.
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QC Check: Kaiser Test (Ninhydrin) must be negative (no free amines).
-
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Cleavage: Treat resin with TFA:TIS:H2O (95:2.5:2.5) for 2 hours.
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Precipitation: Filter resin; add filtrate to cold diethyl ether to precipitate crude peptide.
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Purification: RP-HPLC (C18 column), Gradient 5–60% Acetonitrile/Water (+0.1% TFA).
Protocol: DPPH Radical Scavenging Assay
Rationale: Validates the electron-donating capacity of the Tyr moiety.
Table 1: Assay Preparation Guide
| Component | Concentration | Volume | Role |
| Asp-Tyr Stock | 10 mM in | Variable | Test Compound |
| DPPH Reagent | 0.1 mM in Methanol | 100 | Radical Source (Purple) |
| Ascorbic Acid | 10 mM | Variable | Positive Control |
| Methanol | N/A | To 200 | Solvent Blank |
Step-by-Step:
-
Prepare serial dilutions of Asp-Tyr (0.1 – 5.0 mM) in a 96-well plate.
-
Add 100
L of fresh 0.1 mM DPPH solution to each well. -
Incubate in the dark at Room Temperature for 30 minutes.
-
Measure Absorbance at 517 nm .
-
Calculation:
Note: A decrease in absorbance indicates scavenging activity (Purple Yellow).
Mechanistic Visualization
The following diagram illustrates the dual antioxidant mechanism of Asp-Tyr, distinguishing between direct radical scavenging and preventative metal chelation.
Caption: Dual-action antioxidant mechanism: Aspartate prevents radical generation via chelation, while Tyrosine scavenges existing radicals.
References
-
PubChem. (2025). Asp-Tyr | C13H16N2O6. National Library of Medicine. Link
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Wang, C. Y., et al. (2017). Regulation profile of the intestinal peptide transporter 1 (PepT1). Drug Design, Development and Therapy. Link
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Liu, H., et al. (2021).[2] Mechanisms underlying the antimicrobial actions of the antimicrobial peptides Asp-Tyr-Asp-Asp and Asp-Asp-Asp-Tyr. Food Research International.[2] Link
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Zhong, Q., et al. (2022). Active sites of peptides Asp-Asp-Asp-Tyr and Asp-Tyr-Asp-Asp protect against cellular oxidative stress.[3] Food Chemistry. Link
-
Kuroda, M., et al. (2020). Kokumi Taste Active Peptides Modulate Salt and Umami Taste.[1] Molecules. Link
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Thirumalaikumar, V. P., et al. (2021).[4] Tyr-Asp inhibition of glyceraldehyde 3-phosphate dehydrogenase affects plant redox metabolism. The EMBO Journal. Link(Note: Contextual reference for structural analog mechanism).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms underlying the antimicrobial actions of the antimicrobial peptides Asp-Tyr-Asp-Asp and Asp-Asp-Asp-Tyr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Active sites of peptides Asp-Asp-Asp-Tyr and Asp-Tyr-Asp-Asp protect against cellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyr‐Asp inhibition of glyceraldehyde 3‐phosphate dehydrogenase affects plant redox metabolism - PMC [pmc.ncbi.nlm.nih.gov]
